molecular formula C10H8ClNO2 B1441585 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 41878-51-7

3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B1441585
CAS No.: 41878-51-7
M. Wt: 209.63 g/mol
InChI Key: YTZGGKRLAQFFTL-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the third position, a hydroxy group at the fourth position, and a methyl group at the first position of the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one typically begins with commercially available quinoline derivatives.

    Hydroxylation: The hydroxy group at the fourth position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

    Methylation: The methyl group at the first position can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex quinoline derivatives.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Pharmacological Activity: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one may exhibit similar activities.

Industry:

    Dye Manufacturing: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved would require further experimental validation.

Comparison with Similar Compounds

    4-Hydroxyquinoline: Lacks the chloro and methyl groups.

    3-Chloroquinoline: Lacks the hydroxy and methyl groups.

    1-Methylquinoline: Lacks the chloro and hydroxy groups.

Uniqueness: 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is unique due to the presence of all three functional groups (chloro, hydroxy, and methyl) on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-4-hydroxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZGGKRLAQFFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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